molecular formula C18H25N3O B12951063 2-Amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 922497-30-1

2-Amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B12951063
CAS No.: 922497-30-1
M. Wt: 299.4 g/mol
InChI Key: XHIZTXHMPKJYSX-UHFFFAOYSA-N
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Description

2-Amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound featuring an imidazol-4-one core. This compound is notable for its unique structural configuration, which includes a cycloheptyl ring, an ethyl group, and a phenyl group. The presence of these diverse substituents makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate ketones with amidines under oxidative conditions. For instance, a one-pot oxidative condensation of ketones and amidines can be employed, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazol-4-one .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolones with different oxidation states.

    Reduction: Reduction reactions can modify the imidazol-4-one ring, potentially leading to the formation of dihydroimidazoles.

    Substitution: The amino group and other substituents on the imidazol-4-one ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolones with higher oxidation states, while substitution reactions can introduce various functional groups onto the imidazol-4-one core.

Scientific Research Applications

2-Amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a scaffold for designing proteasome inhibitors and other bioactive molecules.

    Industry: It is used in the development of agrochemicals and fluorescent protein chromophores.

Mechanism of Action

The mechanism of action of 2-Amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, as a proteasome inhibitor, it may bind to the active site of the proteasome, preventing the degradation of proteins and leading to the accumulation of ubiquitinated proteins within the cell .

Comparison with Similar Compounds

    Imidazol-2-ones: These compounds have a similar imidazole core but differ in the position of the carbonyl group.

    Dihydroimidazoles: These are reduced forms of imidazolones and exhibit different chemical reactivity and biological activity.

Uniqueness: 2-Amino-5-cycloheptyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of a cycloheptyl ring, an ethyl group, and a phenyl group differentiates it from other imidazolones and contributes to its specific interactions with molecular targets .

Properties

CAS No.

922497-30-1

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

2-amino-5-cycloheptyl-3-ethyl-5-phenylimidazol-4-one

InChI

InChI=1S/C18H25N3O/c1-2-21-16(22)18(20-17(21)19,15-12-8-5-9-13-15)14-10-6-3-4-7-11-14/h5,8-9,12-14H,2-4,6-7,10-11H2,1H3,(H2,19,20)

InChI Key

XHIZTXHMPKJYSX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N=C1N)(C2CCCCCC2)C3=CC=CC=C3

Origin of Product

United States

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